5-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-cyclopentylpentanamide
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Overview
Description
5-{1-[(3-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-CYCLOPENTYLPENTANAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the quinazolinone core, along with the chlorophenyl and cyclopentyl groups, contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{1-[(3-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-CYCLOPENTYLPENTANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions to form the quinazolinone core.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts alkylation reaction using 3-chlorobenzyl chloride and the quinazolinone intermediate.
Attachment of the Cyclopentyl Group: The final step involves the coupling of the quinazolinone derivative with cyclopentylamine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{1-[(3-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-CYCLOPENTYLPENTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 5-{1-[(3-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-CYCLOPENTYLPENTANAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents, such as 2-phenylquinazolin-4(3H)-one.
Chlorophenyl Derivatives: Compounds with chlorophenyl groups, such as 3-chlorobenzylamine.
Cyclopentyl Derivatives: Compounds with cyclopentyl groups, such as cyclopentylamine.
Uniqueness
The uniqueness of 5-{1-[(3-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-CYCLOPENTYLPENTANAMIDE lies in its specific combination of functional groups, which contribute to its distinct chemical properties and biological activities
Properties
Molecular Formula |
C25H28ClN3O3 |
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Molecular Weight |
454.0 g/mol |
IUPAC Name |
5-[1-[(3-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-cyclopentylpentanamide |
InChI |
InChI=1S/C25H28ClN3O3/c26-19-9-7-8-18(16-19)17-29-22-13-4-3-12-21(22)24(31)28(25(29)32)15-6-5-14-23(30)27-20-10-1-2-11-20/h3-4,7-9,12-13,16,20H,1-2,5-6,10-11,14-15,17H2,(H,27,30) |
InChI Key |
IEXKFQORIKKSGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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